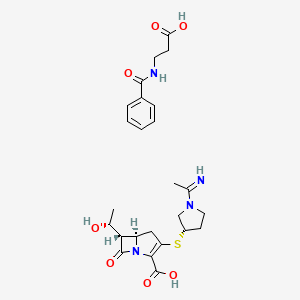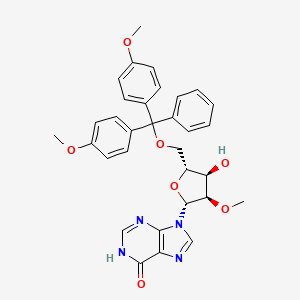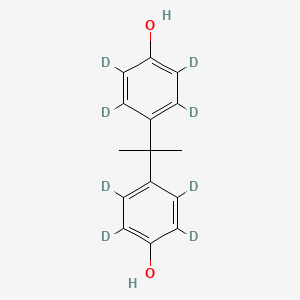
pCl-Tosyletomidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pCl-Tosyletomidate, also known as 2-{[(4-Methylphenyl)sulfonyl]oxy}ethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate, is a compound used in the fields of chemistry, medicine, and pharmaceutical sciences. It belongs to the class of arylcarbamates and is known for its anesthetic and sedative properties. This compound is particularly valued for its fast induction time and short duration of action, making it suitable for use during short medical procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
pCl-Tosyletomidate can be synthesized using several synthetic routes. One common method involves the reaction between tosyl chloride and ethyl 3-amino-2-chloropropionate in the presence of a strong base such as potassium carbonate. The resultant product is a tosyl ester, which is then reacted with a secondary amine such as ethanolamine under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using the aforementioned reagents and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and medical applications.
Análisis De Reacciones Químicas
Types of Reactions
pCl-Tosyletomidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tosyl group.
Oxidation and Reduction Reactions: The imidazole ring and other functional groups in the compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can result in the formation of corresponding oxides or hydroxylated products.
Aplicaciones Científicas De Investigación
pCl-Tosyletomidate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, particularly in the context of its anesthetic properties.
Medicine: Investigated for its potential use as an anesthetic agent in clinical practice.
Industry: Utilized in the development of pharmaceutical formulations and other chemical products.
Mecanismo De Acción
The mechanism of action of pCl-Tosyletomidate involves its interaction with specific molecular targets in the body. As an anesthetic, it likely acts on the central nervous system by modulating the activity of neurotransmitter receptors and ion channels. This modulation results in the inhibition of neuronal activity, leading to sedation and anesthesia. The exact molecular pathways and targets involved are still under investigation, but it is believed to involve the enhancement of inhibitory neurotransmission and suppression of excitatory neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Thiopental: A barbiturate anesthetic with a longer duration of action compared to pCl-Tosyletomidate.
Methohexital: Another barbiturate with rapid onset but longer duration than this compound.
Etomidate: A non-barbiturate anesthetic with similar rapid onset and short duration of action.
Uniqueness
This compound is unique due to its combination of rapid onset and short duration of action, making it particularly suitable for short medical procedures. Its chemical structure also allows for various modifications, enabling researchers to explore its potential in different applications.
Propiedades
Número CAS |
1192798-32-5 |
|---|---|
Fórmula molecular |
C21H21ClN2O5S |
Peso molecular |
448.92 |
Pureza |
>95% |
Sinónimos |
2-{[(4-Methylphenyl)sulfonyl]oxy}ethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







